

A Comparative Guide to the Mass Spectrometry of 1,4-Diphenylbutane

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Compound of Interest

Compound Name: 1,4-Diphenylbutane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of **1,4-diphenylbutane** and its unsaturated analogue, 1,4-diphenyl-1-butene. The information presented herein is supported by experimental data from the NIST Mass Spectrometry Data Center and established principles of mass spectrometry.

Executive Summary

1,4-Diphenylbutane is a hydrocarbon consisting of a butane chain substituted with two phenyl groups. Its mass spectrum is characterized by a distinct fragmentation pattern under electron ionization (EI), primarily driven by cleavage of the aliphatic chain and the formation of stable benzylic cations. This guide presents the key mass spectrometric data for **1,4-diphenylbutane** and compares it with the expected fragmentation of 1,4-diphenyl-1-butene, highlighting how the introduction of a double bond influences the fragmentation pathways. Detailed experimental protocols for the analysis of such aromatic hydrocarbons by gas chromatography-mass spectrometry (GC-MS) are also provided.

Data Presentation: Mass Spectrometric Fragmentation

The electron ionization (EI) mass spectrum of **1,4-diphenylbutane** is dominated by fragments arising from the cleavage of the C-C bonds in the butane chain. The molecular ion peak is

observed, but the base peak corresponds to the stable tropylium ion. In contrast, the fragmentation of 1,4-diphenyl-1-butene is expected to be influenced by the presence of the double bond, leading to the formation of resonance-stabilized allylic and benzylic cations.

Table 1: Comparison of Mass Spectrometric Data for **1,4-Diphenylbutane** and Expected Fragments for 1,4-Diphenyl-1-butene

Feature	1,4-Diphenylbutane	1,4-Diphenyl-1-butene (Expected)
Molecular Formula	C ₁₆ H ₁₈	C ₁₆ H ₁₆
Molecular Weight	210.31 g/mol	208.30 g/mol
Molecular Ion (M ⁺)	m/z 210	m/z 208
Base Peak	m/z 91	Likely m/z 117 or m/z 91
Key Fragment Ions (m/z)	105, 91, 77, 65, 51	Expected prominent peaks at m/z 117, 115, 104, 91, 77
Dominant Fragmentation	Benzylic cleavage and formation of the tropylium ion.	Allylic and benzylic cleavage, formation of resonance-stabilized cations.

Experimental Protocols

The following is a typical experimental protocol for the analysis of **1,4-diphenylbutane** and similar aromatic hydrocarbons using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- **Standard Solution:** Prepare a 1 mg/mL stock solution of **1,4-diphenylbutane** in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- **Working Solutions:** Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL.

- **Sample Matrix:** For analysis in complex matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) should be employed to isolate the analyte.

2. GC-MS Instrumentation and Conditions:

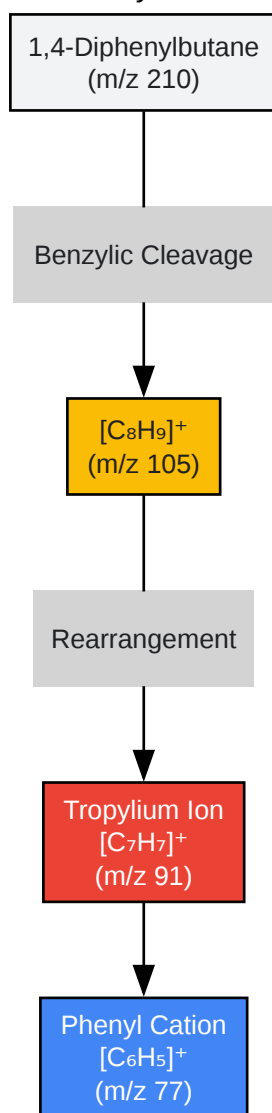
- **Gas Chromatograph:** An Agilent 7890A GC system or equivalent.
- **Mass Spectrometer:** An Agilent 5975C Mass Selective Detector or equivalent.
- **Column:** A nonpolar capillary column, such as a 30 m x 0.25 mm i.d. x 0.25 μ m film thickness HP-5MS or equivalent.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Injector:** Splitless mode at 250°C.
- **Oven Temperature Program:**
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- **Mass Spectrometer Parameters:**
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-400.

Mandatory Visualizations

Fragmentation Pathway of 1,4-Diphenylbutane

The following diagram illustrates the primary fragmentation pathway of **1,4-diphenylbutane** upon electron ionization.

Fragmentation Pathway of 1,4-Diphenylbutane



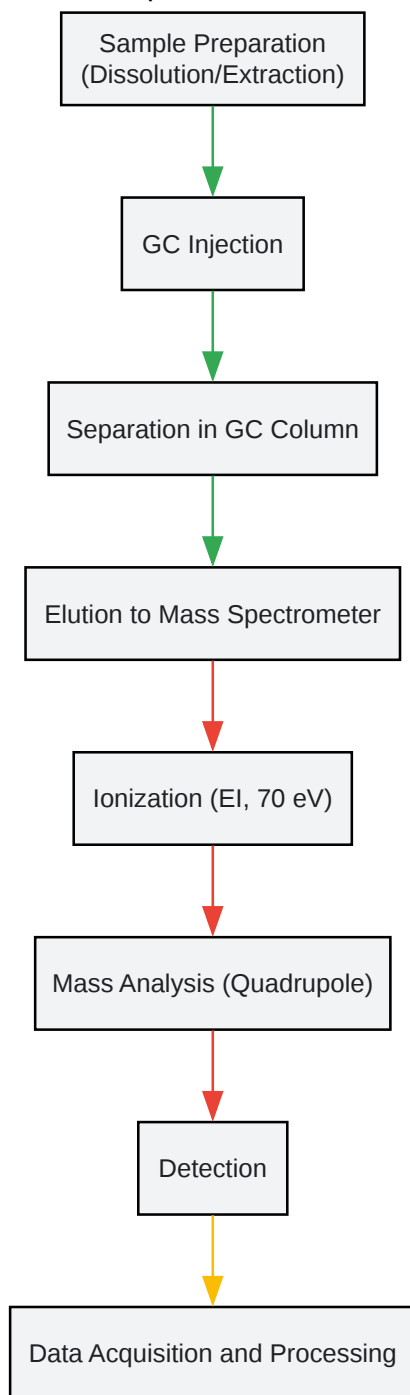
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Caption: Fragmentation of **1,4-Diphenylbutane**

Experimental Workflow for GC-MS Analysis

The diagram below outlines the general workflow for the analysis of aromatic hydrocarbons using GC-MS.

GC-MS Experimental Workflow

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Caption: GC-MS Analysis Workflow

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